molecular formula C9H16O2 B3371655 Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- CAS No. 7605-52-9

Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-

Cat. No.: B3371655
CAS No.: 7605-52-9
M. Wt: 156.22 g/mol
InChI Key: AWZWUAFNPBYDLB-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- (CAS 7605-52-9) is a methyl ester derivative of 3-methylcyclohexanecarboxylic acid with a defined relative stereochemistry at positions 1 and 3 of the cyclohexane ring. It exists as a mixture of stereoisomers: the (1R,3S)-rel- configuration dominates (80–85%), while the (1R,3R)-rel- isomer constitutes 15–20% . Structurally, the compound features a methyl group at the 3-position of the cyclohexane ring and a methyl ester group at the 1-position (Figure 1).

This compound is utilized in the fragrance industry, as evidenced by its inclusion in the formulation of Glade PISO Mango, where it contributes to fruity or floral odor profiles . Its ester group enhances volatility, making it suitable for air fresheners and perfumes.

Properties

IUPAC Name

methyl (1R,3S)-3-methylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7-4-3-5-8(6-7)9(10)11-2/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZWUAFNPBYDLB-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@H](C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074649
Record name Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-
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Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7605-52-9
Record name rel-Methyl (1R,3S)-3-methylcyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-
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Record name Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-
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Record name Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-
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Record name 3-Methyl-cyclohexanecarboxylic acid methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : The compound can be synthesized through the esterification of 3-methylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

    3-methylcyclohexanecarboxylic acid+methanolH2SO4Cyclohexanecarboxylic acid, 3-methyl-, methyl ester+H2O\text{3-methylcyclohexanecarboxylic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Cyclohexanecarboxylic acid, 3-methyl-, methyl ester} + \text{H}_2\text{O} 3-methylcyclohexanecarboxylic acid+methanolH2​SO4​​Cyclohexanecarboxylic acid, 3-methyl-, methyl ester+H2​O

  • Industrial Production Methods: : Industrially, the compound can be produced using continuous flow reactors where the acid and alcohol are mixed with the catalyst and heated under controlled conditions. This method allows for efficient large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

  • Substitution: : The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like NH3 or RSH in the presence of a base.

Major Products

    Oxidation: 3-methylcyclohexanecarboxylic acid.

    Reduction: 3-methylcyclohexanol.

    Substitution: 3-methylcyclohexanecarboxamide or 3-methylcyclohexanecarboxylate derivatives.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

Cyclohexanecarboxylic acid, 3-methyl-, methyl ester is primarily used in analytical chemistry for its effective separation capabilities. It can be analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry applications, formic acid is preferred .

Table 1: HPLC Method Parameters

ParameterValue
Mobile PhaseAcetonitrile: Water: Phosphoric Acid
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm
ApplicationIsolation of impurities

This method is scalable and suitable for pharmacokinetic studies, making it valuable in drug development and testing .

Synthesis Applications

Esterification Processes

The compound can also be synthesized through esterification reactions involving cyclohexanecarboxylic acid and methanol in the presence of various catalysts. The process typically operates at temperatures above 100°C to ensure high yields of the desired methyl ester .

Table 2: Esterification Yields

Starting MaterialYield (%)
Cyclohexanecarboxylic Acid98.2%
Adipic Acid97.6%
Phenylacetic Acid99.4%

This synthesis route is advantageous due to its simplicity and high yield of pure compounds .

Case Study: Metabolic Role

A study examining the metabolic pathways involving cyclohexanecarboxylic acid methyl ester highlighted its role in plant responses to stress, indicating possible applications in developing stress-resistant crop varieties .

Safety and Regulatory Information

The compound is classified under GHS as harmful if swallowed and causes skin irritation. Proper handling guidelines must be followed to mitigate risks associated with exposure .

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and receptors in biological systems. The ester group can be hydrolyzed by esterases, releasing the active acid form, which can then interact with specific molecular targets. The cyclohexane ring provides a rigid framework that influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing in substituents, stereochemistry, or functional groups. These variations influence their physical properties, reactivity, and applications.

Substituent Modifications on the Cyclohexane Ring

a) Cyclohexanecarboxylic Acid, 3-Methoxy-1-[[(2,3,4,6-Tetramethylphenyl)acetyl]amino]-, Methyl Ester, (1R,3S)-rel- (CAS 872846-29-2)
  • Structure: Contains a methoxy group at position 3 and a bulky tetramethylphenylacetyl-amino group at position 1.
  • Molecular Formula: C₂₁H₃₁NO₄.
  • Key Differences : The methoxy group increases polarity compared to the methyl group, while the tetramethylphenyl moiety enhances steric hindrance, likely reducing volatility. This compound may serve as an intermediate in pharmaceutical synthesis due to its complex substituents .
b) Cyclohexanecarboxylic Acid, 3-Amino-, Methyl Ester, Hydrochloride (1:1), (1S,3R) (CAS 222530-35-0)
  • Structure: Features an amino group at position 3 and a methyl ester at position 1, with a hydrochloride salt.
  • Molecular Formula: C₈H₁₆ClNO₂.
  • Key Differences: The amino group introduces basicity and water solubility (as a hydrochloride salt), contrasting with the hydrophobic methyl group in the target compound. This derivative is marketed for research, suggesting applications in drug discovery .
c) rel-(1R,3S)-3-Hydroxycyclohexanecarboxylic Acid (CAS 22267-35-2)
  • Structure : Replaces the methyl ester with a carboxylic acid and substitutes a hydroxyl group at position 3.
  • Molecular Formula : C₇H₁₂O₃.
  • Key Differences : The hydroxyl and carboxylic acid groups enable hydrogen bonding, increasing melting point and solubility in polar solvents. This compound is a chiral building block in organic synthesis .

Substituent Modifications on the Aromatic/Ester Groups

a) CIS-3-[2-OXO-2-(2-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID (CAS 735275-40-8)
  • Structure : Incorporates a trifluoromethylphenyl-oxoethyl side chain at position 3.
  • Molecular Formula : C₁₆H₁₇F₃O₃.
  • Key Differences : The electron-withdrawing trifluoromethyl group enhances stability and acidity. Safety data sheets indicate it requires careful handling, suggesting use in specialized chemical syntheses .
b) rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic Acid (CAS 735275-06-6)
  • Structure : Substitutes a 3-methylphenyl-oxoethyl group at position 3.
  • Molecular Formula : C₁₆H₂₀O₃.
  • Key Differences : The aromatic oxoethyl group may confer UV absorption properties, making it suitable for analytical or material science applications .

Structural and Functional Comparison Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- 3-methyl, 1-methyl ester C₉H₁₆O₂ 156.22 Fragrance industry
Cyclohexanecarboxylic acid, 3-methoxy-1-[[(2,3,4,6-tetramethylphenyl)acetyl]amino]-, methyl ester, (1R,3S)-rel- 3-methoxy, 1-tetramethylphenylacetyl-amino C₂₁H₃₁NO₄ 361.48 Pharmaceutical intermediate
Cyclohexanecarboxylic acid, 3-amino-, methyl ester, hydrochloride 3-amino, 1-methyl ester (HCl salt) C₈H₁₆ClNO₂ 193.67 Research chemicals
rel-(1R,3S)-3-Hydroxycyclohexanecarboxylic acid 3-hydroxy, 1-carboxylic acid C₇H₁₂O₃ 144.17 Chiral synthesis
CIS-3-[2-OXO-2-(2-TRIFLUOROMETHYLPHENYL)ETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID 3-(trifluoromethylphenyl-oxoethyl) C₁₆H₁₇F₃O₃ 314.30 Specialty synthesis

Biological Activity

Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel- (CAS Number: 7605-52-9) is a compound that has garnered attention in various fields due to its potential biological activities. This article delves into the biological properties, synthesis, and toxicity assessments of this compound, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C9H16O2
  • Molecular Weight : 156.22 g/mol
  • CAS Number : 7605-52-9
  • Structure :
    OCH3C C6H11 2\text{O}\quad \text{CH}_3\quad \text{C}\quad \text{ C}_6\text{H}_{11}\text{ }_2

Antioxidant Properties

Research has indicated that cyclohexanecarboxylic acid derivatives exhibit significant antioxidant activity. A study evaluated the antioxidant capacity using various assays, including DPPH and ABTS radical scavenging tests. The results highlighted that the compound demonstrated a strong ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro tests revealed that it exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured at varying concentrations, showing a dose-dependent response .

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
E. coli12
Candida albicans14

Toxicity Assessments

Toxicological evaluations have been conducted to assess the safety profile of cyclohexanecarboxylic acid, 3-methyl-, methyl ester. According to reports, the compound was found to be harmful via oral routes but showed no significant skin sensitization potential . The NOAEL (No Observed Adverse Effect Level) was determined to be 50 mg/kg/day based on repeated dose toxicity studies .

Case Studies

  • Case Study on Antioxidant Activity : A study published in the Journal of Agricultural and Food Chemistry examined the antioxidant properties of several cyclohexane derivatives. The results indicated that cyclohexanecarboxylic acid derivatives could effectively reduce oxidative damage in cellular models .
  • Clinical Evaluation of Antimicrobial Effects : In a clinical setting, a formulation containing cyclohexanecarboxylic acid was tested against skin infections caused by resistant bacterial strains. The formulation showed promising results in reducing infection rates compared to standard treatments .

Q & A

Q. What analytical methods are recommended for verifying the stereochemical purity of (1R,3S)-rel-3-methylcyclohexanecarboxylic acid methyl ester?

To confirm stereochemical purity, employ chiral chromatography (e.g., HPLC with a chiral stationary phase) or nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1H-NMR can differentiate diastereomers based on coupling constants or splitting patterns. Gas chromatography (GC) paired with mass spectrometry (MS) may also resolve isomers if volatility permits. The isomeric composition (80–85% (1R,3S) and 15–20% (1R,3R)) reported in regulatory inventories underscores the need for precise quantification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Based on GHS classifications for analogous esters, wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store the compound in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Toxicity data gaps necessitate precautionary handling .

Q. How can researchers synthesize (1R,3S)-rel-3-methylcyclohexanecarboxylic acid methyl ester with minimal byproducts?

A typical route involves esterification of 3-methylcyclohexanecarboxylic acid using methanol and a catalytic acid (e.g., sulfuric acid). To enhance stereochemical control, consider enantioselective catalysis (e.g., chiral Lewis acids) or enzymatic esterification. Post-synthesis, fractional distillation or recrystallization can isolate the desired isomer. Monitor reaction progress via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to favor the (1R,3S) isomer over (1R,3R) during synthesis?

Adjust steric and electronic factors in the reaction environment. For example, use bulky bases (e.g., LDA) to direct stereochemistry during cyclization. Temperature modulation (lower temps for kinetic control) may also reduce epimerization. Computational modeling (DFT) can predict transition states to guide catalyst design. Validate outcomes with X-ray crystallography or NOESY NMR to confirm spatial arrangements .

Q. What strategies resolve contradictions in reported yields during scale-up synthesis of this compound?

Discrepancies may arise from side reactions (e.g., transesterification) or purification inefficiencies. Conduct a mass balance analysis to track losses. Use high-resolution MS or 13C^{13}C-NMR to identify byproducts. Optimize column chromatography gradients or switch to preparative HPLC for better resolution. Statistical tools like Design of Experiments (DoE) can systematically refine parameters (e.g., solvent polarity, catalyst loading) .

Q. How is this compound utilized as a chiral building block in pharmaceutical intermediates?

The (1R,3S) configuration is valuable in synthesizing bicyclic amines or β-lactam analogs. For instance, it can serve as a precursor in azabicyclo[2.2.1]heptane derivatives via reductive amination (e.g., NaBH3_3CN) or ring-closing metathesis. Its ester group enables further functionalization (e.g., hydrolysis to carboxylic acid for coupling reactions). Case studies in patent literature demonstrate its role in antiviral and CNS-targeted agents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarboxylic acid, 3-methyl-, methyl ester, (1R,3S)-rel-

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